molecular formula C18H17Cl4N3OS B11710711 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11710711
M. Wt: 465.2 g/mol
InChI Key: CZORSUPTHQRDCU-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C17H16Cl4N2O. It is a derivative of benzamide and contains multiple chlorine atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2,4-dimethylaniline under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C18H17Cl4N3OS

Molecular Weight

465.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl4N3OS/c1-10-6-7-14(11(2)8-10)23-17(27)25-16(18(20,21)22)24-15(26)12-4-3-5-13(19)9-12/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,27)

InChI Key

CZORSUPTHQRDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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